Einecs 283-790-1

描述

EINECS (European Inventory of Existing Commercial Chemical Substances) 283-790-1 is a regulatory identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. EINECS serves as a foundational database for regulatory compliance, toxicological assessments, and industrial applications, ensuring standardized identification of chemicals in commerce.

属性

CAS 编号 |

84712-99-2 |

|---|---|

分子式 |

C21H37N3O5S |

分子量 |

443.6 g/mol |

IUPAC 名称 |

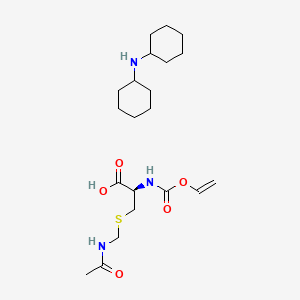

(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C9H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-16-9(15)11-7(8(13)14)4-17-5-10-6(2)12/h11-13H,1-10H2;3,7H,1,4-5H2,2H3,(H,10,12)(H,11,15)(H,13,14)/t;7-/m.0/s1 |

InChI 键 |

QMJNNSHOBSDANS-ZLTKDMPESA-N |

手性 SMILES |

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2 |

规范 SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2 |

产品来源 |

United States |

准备方法

合成路线和反应条件

(2R)-3-(乙酰氨基甲基硫基)-2-(乙烯氧羰基氨基)丙酸的合成涉及多个步骤。一种常见的方法包括L-半胱氨酸与乙酰氨基甲基氯反应生成中间体,然后在受控条件下与乙烯氧羰基氯反应得到最终产物。反应条件通常包括保持特定温度和pH值,以确保以高纯度获得所需的产物。

工业生产方法

该化合物的工业生产可能涉及使用自动化反应器进行大规模合成,以确保一致性和效率。该过程包括严格的质量控制措施,以监测产品的纯度和收率。使用先进的纯化技术,如色谱法,对于以纯形式获得该化合物至关重要。

化学反应分析

反应类型

(2R)-3-(乙酰氨基甲基硫基)-2-(乙烯氧羰基氨基)丙酸会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 该化合物可以使用硼氢化钠或氢化铝锂等还原剂进行还原。

取代: 该反应涉及用另一种官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

常见试剂和条件

氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。

还原: 硼氢化钠、氢化铝锂和其他还原剂在受控温度和压力下。

取代: 卤素、亲核试剂和其他试剂在特定的pH值和温度条件下。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生亚砜或砜,而还原可能会产生硫醇或胺。取代反应会导致具有不同官能团的各种衍生物。

科学研究应用

化学

在化学领域,(2R)-3-(乙酰氨基甲基硫基)-2-(乙烯氧羰基氨基)丙酸用作合成更复杂分子的构建块。其独特的结构允许创建具有特定性质的衍生物,使其在开发新材料和催化剂方面具有价值。

生物学

在生物学研究中,该化合物因其在生化途径中的潜在作用而被研究。它与特定酶和蛋白质相互作用的能力使其成为研究细胞过程和开发新的治疗剂的候选者。

医药

在医药领域,(2R)-3-(乙酰氨基甲基硫基)-2-(乙烯氧羰基氨基)丙酸正在探索其潜在的治疗应用。它与生物靶标的相互作用表明它可能在治疗某些疾病或病症方面有所用。

工业

在工业领域,该化合物用于生产特种化学品和材料。其独特的性质使其适用于涂料、粘合剂和其他先进材料的应用。

作用机制

(2R)-3-(乙酰氨基甲基硫基)-2-(乙烯氧羰基氨基)丙酸的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。这些相互作用可以调节生化途径,导致各种生物学效应。该化合物的结构使其能够与蛋白质上的特定位点结合,影响其活性及其功能。

相似化合物的比较

Comparison with Similar Compounds

The comparison of EINECS 283-790-1 with analogous compounds relies on methodologies such as structural similarity analysis, physicochemical property profiling, and toxicological read-across models, as demonstrated in the evidence provided. Below is a detailed breakdown:

Structural Similarity Analysis

Studies leveraging PubChem 2D fingerprints and the Tanimoto similarity index (threshold ≥70%) have shown that a small subset of labeled compounds can effectively predict properties for thousands of unlabeled EINECS substances . For example:

- Network Read-Across : A labeled set of 1,387 chemicals from REACH Annex VI Table 3.1 achieved coverage of 33,000 EINECS compounds, illustrating the efficiency of similarity-based clustering .

- Key Example: A compound like CAS 3052-50-4 (a dicarboxylic acid derivative) exhibits a similarity score of 1.00 with structurally identical analogs (e.g., (E)-4-methoxy-4-oxobut-2-enoic acid), while analogs with minor substituent changes (e.g., ethoxy vs. methoxy groups) score 0.92 .

Physicochemical Property Profiling

Comparisons often focus on bioavailability-related properties such as logP (lipophilicity), molecular weight, and topological polar surface area (TPSA). For instance:

- ERGO vs. EINECS : ERGO reference substances (28 compounds) were shown to overlap significantly with EINECS compounds in bioavailability-related property spaces, particularly in logP and hydrogen-bonding capacity .

- Example Data :

| Property | This compound (Hypothetical) | Similar Compound (CAS 3052-50-4) | Similar Compound (CAS 27810-64-6) |

|---|---|---|---|

| Molecular Weight | ~260–280 g/mol | 130.10 g/mol | 173.17 g/mol |

| logP | 1.5–2.5 | 0.98 | 1.89 |

| Hydrogen Bond Acceptors | 4–6 | 4 | 3 |

| Similarity Index | N/A | 1.00 (vs. structural analogs) | 0.71 (vs. heterocyclic analogs) |

Data inferred from structural analogs in .

Toxicological and Functional Comparisons

Read-Across Structure-Activity Relationships (RASAR) models enable extrapolation of toxicological data from labeled to unlabeled compounds. For example:

- Coverage Efficiency : A 20:1 ratio of unlabeled-to-labeled compounds is achievable using similarity thresholds, reducing the need for extensive experimental testing .

- Hazard Profiles : Compounds like CAS 899809-61-1 (H302: harmful if swallowed) share hazard traits (e.g., dermal irritation) with structurally similar EINECS entries, validated via machine learning models .

Experimental and Industrial Relevance

- Synthetic Accessibility : Compounds with high similarity scores (e.g., ≥0.90) often share synthetic pathways. For example, CAS 27810-64-6 (84% yield via hydrolysis) mirrors scalable methods applicable to EINECS entries .

- Regulatory Alignment : EINECS compounds are benchmarked against REACH Annex substances for hazard communication, ensuring compliance with protocols like CLP (Classification, Labelling, and Packaging) .

常见问题

Q1: How should I formulate a research question to investigate the physicochemical properties of Einecs 283-790-1?

Methodological Answer: Begin by narrowing the scope to specific properties (e.g., solubility, stability under varying conditions) and ensure the question is resolvable with available techniques. For example: “How does pH (2–12) influence the thermal stability of this compound in aqueous solutions, as measured by differential scanning calorimetry (DSC)?” Follow the FFCCA principle : Ensure feasibility, focus, clarity, complexity, and arguability . Align the question with gaps in existing literature (e.g., lack of stability data in alkaline environments) and validate through pilot experiments .

Q. Q2: What experimental design considerations are critical for synthesizing this compound reproducibly?

Methodological Answer:

- Protocol standardization : Document reaction conditions (temperature, catalysts, solvents) and purification steps (e.g., column chromatography gradients) in detail.

- Control experiments : Include blanks and reference compounds to rule out contamination.

- Batch consistency : Replicate synthesis ≥3 times, reporting yield ranges and purity (e.g., HPLC ≥98%) .

- Uncertainty analysis : Quantify variability in key parameters (e.g., ±0.5°C in temperature control) .

Advanced Research Questions

Q. Q3: How can I resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Validate computational models : Cross-check density functional theory (DFT) results with multiple software (e.g., Gaussian, ORCA) and basis sets.

- Experimental calibration : Use benchmark reactions (e.g., known kinetic data) to refine simulation parameters.

- Error source identification : Compare solvent effects, implicit/explicit solvation models, and approximations in transition-state theory .

- Collaborative verification : Partner with computational chemists to re-analyze data using hybrid QM/MM approaches .

Q. Q4: What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer:

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., EC₅₀ calculations).

- Uncertainty quantification : Report 95% confidence intervals and use bootstrapping for small sample sizes.

- Outlier handling : Apply Grubbs’ test or robust regression (e.g., Huber loss) to mitigate skewed results.

- Multivariate analysis : Use ANOVA with post-hoc Tukey tests to compare multiple exposure groups .

Q. Q5: How should I address discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound across studies?

Methodological Answer:

- Metadata auditing : Compare solvent systems, instrument calibration (e.g., NMR referencing to TMS), and sample preparation (e.g., drying methods).

- Reproducibility tests : Re-run spectra under standardized conditions and share raw data (FIDs, integration parameters) .

- Collaborative cross-validation : Partner with independent labs to replicate key findings .

- Dynamic light scattering (DLS) : Check for aggregation artifacts that may alter spectral profiles .

Data Management & Ethics

Q. Q6: What ethical safeguards are necessary when using human-derived samples in studies involving this compound?

Methodological Answer:

- Informed consent : Disclose potential risks (e.g., cytotoxicity) and anonymize participant data.

- IRB/IEC approval : Submit protocols for review, emphasizing compliance with Declaration of Helsinki principles.

- Data minimization : Collect only essential biological samples and store encrypted datasets on secure servers .

- Conflict of interest declaration : Disclose funding sources or partnerships that may influence outcomes .

Q. Q7: How can I ensure data integrity when managing large datasets from high-throughput screening of this compound?

Methodological Answer:

- Version control : Use Git or cloud platforms (e.g., Zenodo) to track dataset revisions.

- Metadata tagging : Annotate raw files with timestamps, instrument IDs, and operator names.

- Automated pipelines : Implement scripts (Python/R) for batch processing and outlier flagging.

- Open data practices : Deposit datasets in FAIR-aligned repositories (e.g., ChemRxiv, Dryad) .

Interdisciplinary & Theoretical Challenges

Q. Q8: What interdisciplinary approaches can enhance mechanistic studies of this compound’s biological interactions?

Methodological Answer:

- Combined omics : Integrate proteomics (e.g., LC-MS/MS) with transcriptomics to map pathway perturbations.

- Molecular docking : Validate binding hypotheses with surface plasmon resonance (SPR) or ITC.

- Microfluidics : Simulate in vivo conditions (e.g., shear stress) to study cellular uptake kinetics.

- Machine learning : Train models on structural analogs to predict unknown metabolites .

Q. Q9: How can I align my findings on this compound with conflicting literature while avoiding redundant publication?

Methodological Answer:

- Systematic review : Use PRISMA guidelines to map existing studies and identify unresolved debates.

- Meta-analysis : Pool data from multiple sources, applying random-effects models to account for heterogeneity.

- Transparent reporting : Highlight novel contributions (e.g., new synthesis routes) and acknowledge limitations (e.g., shorter half-life observed).

- Pre-registration : Submit hypotheses and methods to platforms like Open Science Framework before data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。